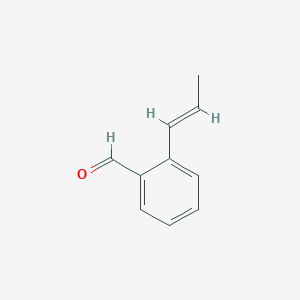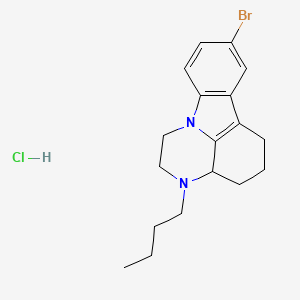
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of pyrazine and carbazole
Preparation Methods
The synthesis of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the core pyrazino[3,2,1-jk]carbazole structure, followed by the introduction of the butyl and bromo substituents. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Chemical Reactions Analysis
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar compounds include:
- 8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
- 8-Isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
- 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-bromo-3-butyl-, hydrochloride lies in its specific substituents, which can confer unique reactivity and potential applications.
Properties
CAS No. |
76061-81-9 |
|---|---|
Molecular Formula |
C18H24BrClN2 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
12-bromo-4-butyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride |
InChI |
InChI=1S/C18H23BrN2.ClH/c1-2-3-9-20-10-11-21-16-8-7-13(19)12-15(16)14-5-4-6-17(20)18(14)21;/h7-8,12,17H,2-6,9-11H2,1H3;1H |
InChI Key |
NEJJDKGOPXTDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

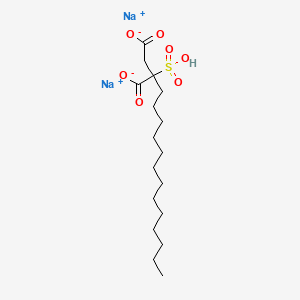
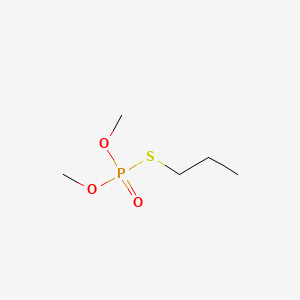
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
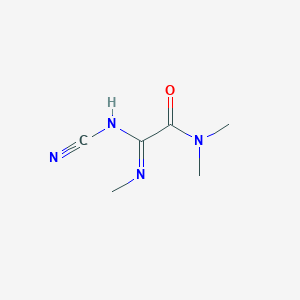

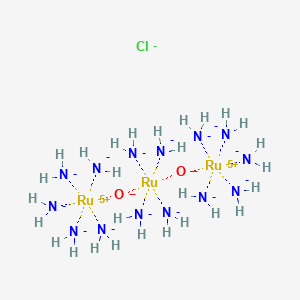
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)

![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-[4-(morpholine-4-sulfonyl)-phenyl]-methanone](/img/structure/B13798949.png)

